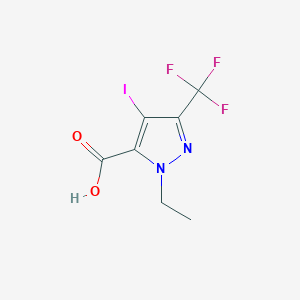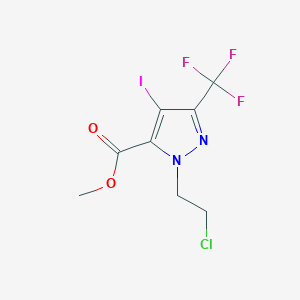
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of an aldehyde derivative with a methyl ketone containing sulfonate and sulfonamide moieties, along with ammonium acetate. The use of a catalyst, such as Fe3O4@SiO2@PCLH-TFA, may facilitate the formation of the desired product .
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound, with its triazole and pyrrolidine components, could be pivotal in the synthesis of new therapeutic agents. Triazoles are known for their antifungal properties, while pyrrolidines are present in various bioactive molecules. The fluorine atom could enhance the compound’s ability to bind to target proteins, potentially leading to the development of drugs with improved efficacy and selectivity .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, the compound’s structure could be utilized to study enzyme inhibition. The triazole moiety, in particular, can mimic the transition state of enzymatic reactions, making it a valuable tool for designing enzyme inhibitors that could regulate biological pathways or serve as lead compounds for drug discovery .
Materials Science: Advanced Polymer Development
The presence of carboxylic acid in the compound opens up possibilities for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in materials science for creating advanced materials for various applications .
Environmental Science: Pollutant Binding and Detection
The compound’s structure suggests potential applications in environmental science, particularly in pollutant binding and detection. The functional groups present could interact with environmental contaminants, facilitating their capture or sensing, which is crucial for monitoring and cleaning up pollutants .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods and spectroscopic analyses. Its unique structure might interact distinctly with other substances, making it useful for separating and identifying chemical species in complex mixtures .
Pharmacology: Pharmacokinetic Modulation
The fluorinated side chain of the compound could be significant in pharmacology for modulating the pharmacokinetic properties of drug molecules. Fluorination can affect the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, potentially leading to the development of drugs with optimized pharmacokinetic profiles .
Propriétés
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBOYGVPGCYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















